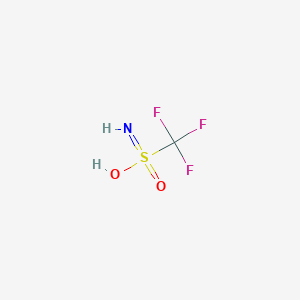
三氟甲磺酰胺
描述
Trifluoromethanesulfonamide is an organic compound with the molecular formula CF₃SO₂NH₂. It is known for its high acidity and unique chemical properties, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a trifluoromethyl group attached to a sulfonamide functional group, which imparts significant electron-withdrawing properties.
科学研究应用
Trifluoromethanesulfonamide has a wide range of applications in scientific research:
作用机制
Target of Action
Trifluoromethanesulfonamide, also known as triflamide, is a versatile building block for the synthesis of various organic compounds . It is a potent nucleophilic reagent that can undergo substitution reactions with various electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds . It has been widely employed as efficient electrophiles, as an exceptional catalyst, or as an additive in numerous reactions .
Mode of Action
Trifluoromethanesulfonamide can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products . The motive for such wide utility is related to its high acidity, lipophilicity, catalytic activity, and its outstanding chemical properties .
Biochemical Pathways
The biochemical pathways affected by trifluoromethanesulfonamide are primarily related to its role as a nucleophilic reagent. It participates in substitution reactions with various electrophiles, affecting the pathways these compounds are involved in . For example, it has been used in the oxidative sulfamidation of several alkenes .
Pharmacokinetics
Its high acidity and lipophilicity suggest that it may have good bioavailability .
Result of Action
The result of trifluoromethanesulfonamide’s action is the formation of new compounds through substitution reactions. For example, it can react with paraformaldehyde to produce open chain and cyclic condensation products . In another example, trifluoromethanesulfonamide reacted with fullerene C60 to give N-(trifluoromethanesulfonyl) aza[60]fulleroid as the only product .
Action Environment
The action of trifluoromethanesulfonamide can be influenced by environmental factors such as the presence of other reactants and the reaction conditions. For instance, the reaction with paraformaldehyde can occur either in sulfuric acid or in ethyl acetate, leading to different products . Furthermore, it has been shown to be an effective chemical male gametocide on sorghum under field conditions .
生化分析
Biochemical Properties
Trifluoromethanesulfonamide interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of Trifluoromethanesulfonamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Trifluoromethanesulfonamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trifluoromethanesulfonamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Trifluoromethanesulfonamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Trifluoromethanesulfonamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Trifluoromethanesulfonamide is transported and distributed within cells and tissues in a manner that depends on the specific biochemical context .
Subcellular Localization
The subcellular localization of Trifluoromethanesulfonamide and its effects on activity or function are complex and depend on the specific biochemical context .
准备方法
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with ammonia or amines. This reaction typically occurs under mild conditions and yields trifluoromethanesulfonamide as the primary product .
Industrial Production Methods: In industrial settings, trifluoromethanesulfonamide is often produced by reacting trifluoromethanesulfonyl fluoride with ammonia in the presence of a strong polar solvent. This method is advantageous due to its high yield and purity of the final product .
化学反应分析
Types of Reactions: Trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with paraformaldehyde in sulfuric acid to form open chain and cyclic condensation products.
Oxidation Reactions: The compound can be oxidized to form trifluoromethanesulfonimidoyl fluoride.
Common Reagents and Conditions:
Paraformaldehyde: Used in substitution reactions to form condensation products.
Sulfuric Acid: Acts as a catalyst in substitution reactions.
Oxidizing Agents: Used in oxidation reactions to form trifluoromethanesulfonimidoyl fluoride.
Major Products:
Condensation Products: Formed from reactions with paraformaldehyde.
Trifluoromethanesulfonimidoyl Fluoride: Formed from oxidation reactions.
相似化合物的比较
Trifluoromethanesulfonimide: Known for its extremely high acidity and used as a catalyst in cycloaddition and Friedel–Crafts reactions.
Non-Fluorinated Sulfonamides: Such as mesylamide and tosylamide, which have different reactivity and regioselectivity compared to trifluoromethanesulfonamide.
Uniqueness: Trifluoromethanesulfonamide is unique due to its strong electron-withdrawing trifluoromethyl group, which imparts high acidity and reactivity. This makes it a valuable reagent in various chemical reactions, distinguishing it from non-fluorinated sulfonamides .
属性
IUPAC Name |
trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKQVSNHTBLJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194944 | |
| Record name | Trifluoromethylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-85-2 | |
| Record name | 1,1,1-Trifluoromethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethylsulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triflamide?
A1: The molecular formula of triflamide is CF3SO2NH2, and its molecular weight is 163.13 g/mol.
Q2: Are there any unique structural features in triflamide?
A2: Yes, triflamide features a highly electron-withdrawing trifluoromethyl (CF3) group. This significantly increases the acidity of the sulfonamide (SO2NH2) proton compared to non-fluorinated sulfonamides. [, ]
Q3: How does the structure of triflamide relate to its high acidity?
A3: The strong electron-withdrawing nature of the CF3 group stabilizes the negative charge on the nitrogen atom of the deprotonated sulfonamide (SO2NH-), resulting in enhanced acidity. [, ]
Q4: What is the thermal stability of triflamide?
A4: Trifluoromethanesulfonamide derivatives, incorporated into styrenic block copolymers for solid-state electrolytes, demonstrated thermal stability exceeding 300°C. []
Q5: How does triflamide behave in oxidative sulfamidation reactions compared to non-fluorinated sulfonamides?
A5: Triflamide shows a distinct reactivity in oxidative sulfamidation reactions compared to non-fluorinated sulfonamides. While the latter often leads to aziridine formation, triflamide primarily yields bis-triflamidation products. This difference can be attributed to the higher iodinating activity of the intermediate N,N-diiodotriflamide (CF3SO2NI2). []
Q6: Can triflamide derivatives act as chiral ligands in asymmetric synthesis?
A6: Yes, chiral triflamide derivatives, such as those derived from (R)-(+)-1,1′-binaphthyl-2,2′-diamine, have been successfully employed as ligands in titanium(IV) alkoxide-promoted asymmetric addition reactions of diethylzinc to aldehydes, yielding chiral secondary alcohols. []
Q7: What role does triflamide play in Diels-Alder reactions?
A7: Magnesium complexes incorporating chiral triflamide derivatives can catalyze Diels-Alder reactions with high enantioselectivity. Interestingly, the nature of the substituent on the triflamide moiety significantly influences the enantiofacial selectivity of the reaction. []
Q8: How do triflamide derivatives contribute to organic synthesis?
A8: Triflamide derivatives have been utilized in various organic reactions, including the ring-opening of alkoxycarbonyl oxiranes to synthesize α-hydroxy-β-triflamido carboxylic esters. [] They are also involved in the formation of thiochromanes via visible-light-mediated intramolecular C(sp3)-H bond arylation. []
Q9: Can triflamide be used in the development of chemical hybridizing agents?
A9: Research shows that triflamide can induce male sterility in sorghum when applied at specific dosages and timings, demonstrating its potential as a chemical hybridizing agent in plant breeding. []
Q10: How have computational methods been used to study triflamide?
A10: Density functional theory (DFT) calculations have been employed to investigate the stereoselectivity of Michael addition reactions catalyzed by pyrrolidine trifluoromethanesulfonamide, highlighting the role of hydrogen bonding in these reactions. [] Moreover, molecular modeling studies have helped elucidate the binding mode of triflamide-based inhibitors to cytochrome P450 enzymes like CYP2C9. []
Q11: How does changing the sulfonamide group in pyridinic analogs of nimesulide affect their activity as COX-2 inhibitors?
A11: Replacing the methanesulfonamide moiety in pyridinic analogs of nimesulide with a trifluoromethanesulfonamide group significantly enhances their inhibitory activity against COX enzymes, suggesting a key role of the trifluoromethyl group in binding to the enzyme active site. [, ]
Q12: Are there challenges related to the stability of triflamide in certain applications?
A12: While triflamide is generally stable, its derivatives used in lithium battery electrolytes can decompose depending on the solvent environment. The electrophilicity and coordination ability of the solvent significantly influence the stability of the triflamide anion. []
Q13: What is known about the bioavailability of triflamide derivatives?
A13: Studies on the anticonvulsant N-(phenylacetyl)trifluoromethanesulfonamide (3a) revealed good oral bioavailability in mice, supporting the potential of triflamide derivatives for systemic drug development. []
Q14: Can triflamide derivatives penetrate the blood-retinal barrier after topical application?
A14: Research suggests that topically applied triflamide and its derivatives do not reach the retina in therapeutically relevant amounts, indicating limited penetration across the blood-retinal barrier. []
Q15: How effective are triflamide derivatives as γ-secretase inhibitors?
A15: The triflamide derivative N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) exhibited potent γ-secretase inhibitory activity in preclinical models. Oral administration of MRK-560 effectively reduced amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid of rats and attenuated amyloid plaque deposition in Tg2576 mice, highlighting its potential for treating Alzheimer’s disease. [, ]
Q16: Do triflamide derivatives show anti-inflammatory properties?
A16: Several triflamide derivatives, particularly pyridinic analogs of nimesulide, demonstrate potent anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the reference drug nimesulide. []
Q17: What analytical techniques are used to characterize triflamide and its derivatives?
A17: Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to elucidate the structure and properties of triflamide and its derivatives. [, ]
Q18: What is the environmental impact of triflamide?
A18: Limited information is available regarding the environmental fate and effects of triflamide. Further research is needed to assess its ecotoxicological profile and potential for bioaccumulation.
Q19: Are there any viable alternatives to triflamide in its various applications?
A19: The selection of alternatives depends on the specific application. For instance, in the context of lithium battery electrolytes, other anions like bis(fluorosulfonyl)imide (FSI) are being explored as potential substitutes for triflamide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


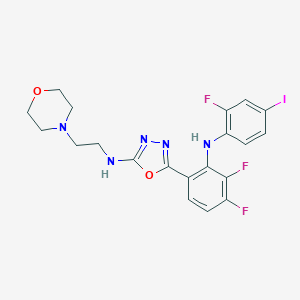
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
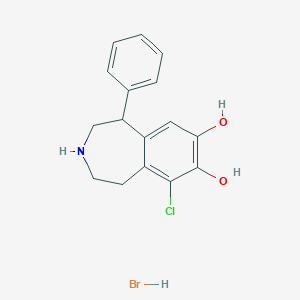
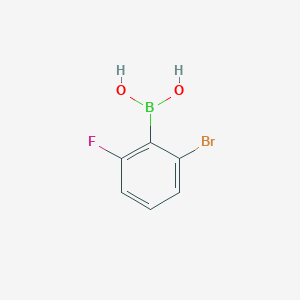
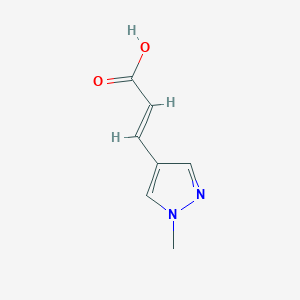
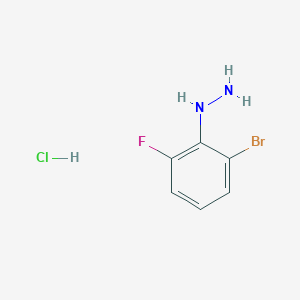
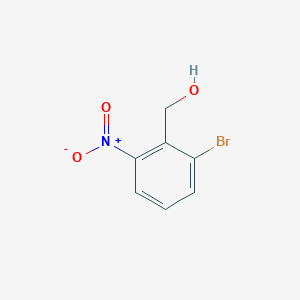


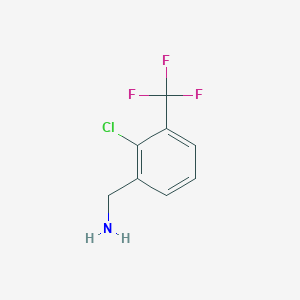
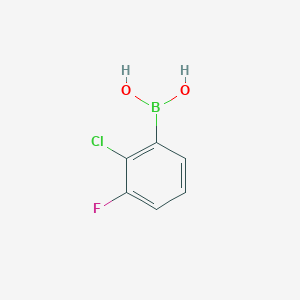

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)
